![molecular formula C21H18ClNO5S B12111816 methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)
methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-([(6-chloro-7-méthyl-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle est un composé organique complexe appartenant à la classe des dérivés du chromén-2-yle. Ce composé se caractérise par sa structure unique, qui comprend une fraction chromén-2-yle, un cycle benzothiophène et un groupe ester carboxylate. La présence de ces groupes fonctionnels confère au composé des propriétés chimiques et biologiques spécifiques, ce qui le rend intéressant dans divers domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-([(6-chloro-7-méthyl-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de la fraction chromén-2-yle : La fraction chromén-2-yle peut être synthétisée par cyclisation de précurseurs appropriés en conditions acides ou basiques. Par exemple, la réaction de la 2-hydroxyacetophénone avec un aldéhyde en présence d’une base peut produire la structure chromén-2-yle.
Introduction du cycle benzothiophène : Le cycle benzothiophène peut être introduit par une réaction de cyclisation impliquant un dérivé du thiophène et un électrophile approprié.
Couplage des fractions chromén-2-yle et benzothiophène : Les fractions chromén-2-yle et benzothiophène peuvent être couplées par une réaction de formation de liaison amide. Cela implique généralement la réaction d’une amine avec un dérivé d’acide carboxylique en conditions déshydratantes.
Estérification : La dernière étape implique l’estérification du groupe acide carboxylique avec du méthanol en présence d’un catalyseur acide pour donner l’ester méthylique.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions de réaction et l’utilisation de catalyseurs pour améliorer le rendement et la sélectivité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-([(6-chloro-7-méthyl-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux qui existent déjà.
Réduction : Les réactions de réduction peuvent être utilisées pour convertir les groupes carbonyle en alcools ou pour réduire les doubles liaisons.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, en particulier aux positions adjacentes aux groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium, le trioxyde de chrome et le peroxyde d’hydrogène.
Réduction : Des réducteurs tels que le borohydrure de sodium, l’hydrure de lithium et d’aluminium et l’hydrogénation catalytique peuvent être utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénures d’alkyle et les nucléophiles tels que les amines et les thiols sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des alcanes.
Applications de la recherche scientifique
Le 2-([(6-chloro-7-méthyl-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle présente plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif de la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Il est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Médecine : Le composé est étudié pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur de la synthèse de produits chimiques spécialisés.
Applications De Recherche Scientifique
Methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
Le mécanisme d’action du 2-([(6-chloro-7-méthyl-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut se lier à des enzymes, des récepteurs ou d’autres protéines, en modulant leur activité. Par exemple, il peut inhiber l’activité de certaines enzymes impliquées dans l’inflammation ou la progression du cancer, conduisant à des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
2-([(6-chloro-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle : Structure similaire mais dépourvue du groupe 7-méthyle.
2-([(6-chloro-7-méthyl-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate d’éthyle : Structure similaire, mais avec un ester éthylique au lieu d’un ester méthylique.
Unicité
L’unicité du 2-([(6-chloro-7-méthyl-4-oxo-4H-chromén-2-yl)carbonyl]amino)-4,5,6,7-tétrahydro-1-benzothiophène-3-carboxylate de méthyle réside dans sa combinaison spécifique de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes. La présence du groupe 7-méthyle et de l’ester méthylique peut influencer sa réactivité et son activité biologique par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C21H18ClNO5S |
|---|---|
Poids moléculaire |
431.9 g/mol |
Nom IUPAC |
methyl 2-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H18ClNO5S/c1-10-7-15-12(8-13(10)22)14(24)9-16(28-15)19(25)23-20-18(21(26)27-2)11-5-3-4-6-17(11)29-20/h7-9H,3-6H2,1-2H3,(H,23,25) |
Clé InChI |
NCXQWSFVVNCKAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


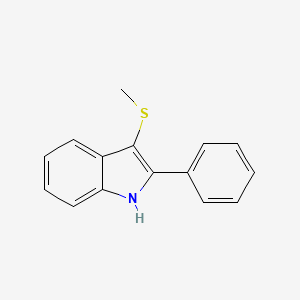
![13-[(1R,2R)-2-(1,3-Dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12111741.png)

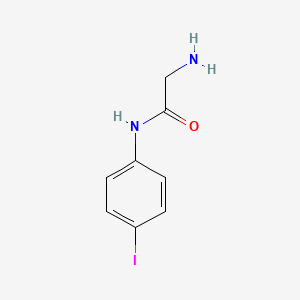
![Piperazine, 1-[(3-methylcyclobutyl)methyl]-](/img/structure/B12111744.png)
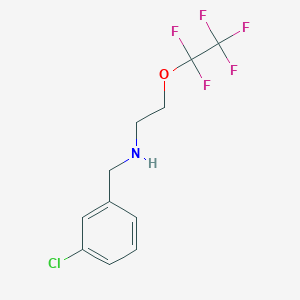
![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)


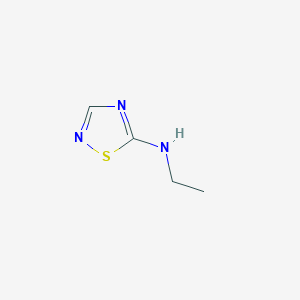
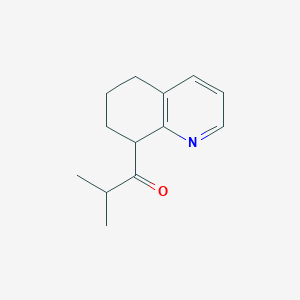
![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)
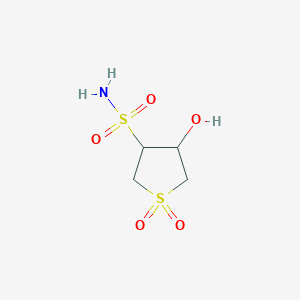
![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)
